Home > Products > Screening Compounds P88584 > 4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid
4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid - 1416581-40-2

4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid

Catalog Number: EVT-276238
CAS Number: 1416581-40-2
Molecular Formula: C27H26F4N2O5
Molecular Weight: 534.5076
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-8318 is potent and selective CRTh2 antagonist activity and a favorable PK profile suitable for once daily oral dosing for potential treatment of asthma. MK-8318 showed good in vitro and in vivo activity (Ki = 2.3 nM; IC50 cAMP = 8 nM).
Overview

The compound 4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid is a complex organic molecule with potential applications in medicinal chemistry, particularly in the treatment of respiratory conditions such as asthma. This compound has been identified as a potent and selective antagonist of the CRTh2 receptor, which plays a significant role in inflammatory responses.

Source

The structural information and classification of this compound can be found in various chemical databases, including PubChem and BenchChem. These sources provide comprehensive details regarding its molecular structure, synthesis methods, and biological activity .

Classification

This compound falls under the category of pharmaceutical compounds, specifically designed for therapeutic applications. It is classified as a CRTh2 antagonist, which indicates its role in modulating immune responses related to asthma and other allergic conditions.

Synthesis Analysis

Methods

The synthesis of 4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid involves several key steps:

  1. Formation of the Cyclopentane Framework: The initial step typically involves constructing the cyclopentane structure through cyclization reactions that may utilize various reagents to facilitate ring formation.
  2. Introduction of Functional Groups: Subsequent reactions introduce the trifluoromethoxy and benzoyl groups. This can involve electrophilic aromatic substitution or nucleophilic addition reactions to attach these functional groups to the core structure.
  3. Fluorination: The introduction of fluorine atoms is crucial for enhancing the compound's biological activity and can be achieved through fluorination reactions using fluorinating agents.
  4. Final Assembly: The final steps involve coupling reactions to attach the cyclopropylamino and oxobutanoic acid moieties to complete the synthesis.

Technical details regarding specific reaction conditions (temperature, solvents) and purification methods (such as chromatography) are essential for optimizing yield and purity but are not specified in available literature.

Molecular Structure Analysis

Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C24_{24}H25_{25}F4_{4}N2_{2}O3_{3}
  • Molecular Weight: Approximately 448.47 g/mol

The compound features multiple functional groups that contribute to its pharmacological properties:

  • A hexahydrocyclopenta[b]quinoline core
  • A trifluoromethoxy group
  • A cyclopropylamino group
  • An oxobutanoic acid moiety

Data

The three-dimensional arrangement of atoms can be analyzed using computational chemistry software or X-ray crystallography data when available. Such analyses can provide insights into steric interactions and electronic properties that influence biological activity.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions relevant to its pharmacological activity:

  1. Binding Interactions: As a CRTh2 antagonist, it interacts with specific receptors on immune cells. This binding inhibits downstream signaling pathways involved in inflammation.
  2. Metabolic Reactions: In vivo studies suggest that this compound may undergo metabolic transformations via cytochrome P450 enzymes, affecting its bioavailability and efficacy.

Technical details regarding these reactions would require specific experimental data from pharmacokinetic studies or receptor binding assays.

Mechanism of Action

Process

The mechanism of action for 4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid primarily involves:

  1. Receptor Antagonism: By binding to the CRTh2 receptor on T-helper cells and eosinophils, this compound prevents receptor activation by endogenous ligands such as prostaglandin D2.
  2. Reduction of Inflammatory Mediators: This antagonism leads to decreased release of pro-inflammatory cytokines and chemokines, reducing airway inflammation associated with asthma.

Data supporting this mechanism can be found in pharmacological studies demonstrating reduced eosinophilic infiltration in animal models treated with this compound.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The presence of fluorine substituents generally enhances stability against hydrolysis.
  • Reactivity: The functional groups present may react under specific conditions (e.g., nucleophilic attack on electrophilic centers).

Relevant data on these properties can be derived from empirical studies or material safety data sheets (MSDS).

Applications

Scientific Uses

The primary application of 4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid lies in its potential therapeutic use as an anti-inflammatory agent for treating asthma and other allergic conditions. Ongoing research may explore its efficacy in other inflammatory diseases or conditions influenced by CRTh2 signaling pathways.

Properties

CAS Number

1416581-40-2

Product Name

4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid

IUPAC Name

4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid

Molecular Formula

C27H26F4N2O5

Molecular Weight

534.5076

InChI

InChI=1S/C27H26F4N2O5/c28-16-6-11-22-20(14-16)25(32(17-7-8-17)23(34)12-13-24(35)36)19-2-1-3-21(19)33(22)26(37)15-4-9-18(10-5-15)38-27(29,30)31/h4-6,9-11,14,17,19,21,25H,1-3,7-8,12-13H2,(H,35,36)/t19-,21+,25-/m0/s1

InChI Key

BNMORDXQPYWZBW-FZOAFFARSA-N

SMILES

C1CC2C(C1)N(C3=C(C2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

MK-8318; MK 8318; MK8318;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.